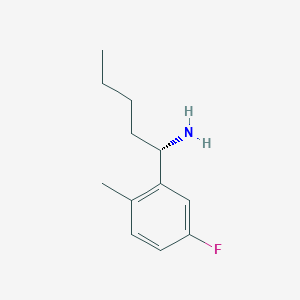

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine

Description

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and unique chemical properties.

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

(1S)-1-(5-fluoro-2-methylphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H18FN/c1-3-4-5-12(14)11-8-10(13)7-6-9(11)2/h6-8,12H,3-5,14H2,1-2H3/t12-/m0/s1 |

InChI Key |

GGGAZLAQHUXDRZ-LBPRGKRZSA-N |

Isomeric SMILES |

CCCC[C@@H](C1=C(C=CC(=C1)F)C)N |

Canonical SMILES |

CCCCC(C1=C(C=CC(=C1)F)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzene and pentan-1-amine.

Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can modify the phenyl ring or other functional groups.

Substitution: The fluorine atom can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and chiral center may play crucial roles in its binding affinity and selectivity towards biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine: Similar structure with a shorter carbon chain.

(S)-1-(5-Fluoro-2-methylphenyl)hexan-1-amine: Similar structure with a longer carbon chain.

(S)-1-(5-Fluoro-2-methylphenyl)propan-1-amine: Similar structure with an even shorter carbon chain.

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine is unique due to its specific combination of a fluorine atom, a methyl group, and a chiral center, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(S)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, including its interactions with neurotransmitter systems, receptor binding affinities, and potential therapeutic applications.

- Molecular Formula : C_{12}H_{16}F N

- Molecular Weight : Approximately 195.28 g/mol

- Structure : The compound features a pentan-1-amine backbone with a fluorinated aromatic ring, which is believed to enhance its biological activity through improved receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. The presence of the fluorine atom in the aromatic ring significantly increases the compound's binding affinity to these receptors, potentially modulating neurotransmitter levels and influencing mood and cognitive functions.

Neurotransmitter Modulation

Research indicates that this compound may act as both an agonist and antagonist depending on the specific receptor target. This dual action could make it a valuable candidate for treating various central nervous system disorders, including depression and anxiety disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound enhances neurotransmitter activity. For instance, it has been shown to increase dopamine release in neuronal cultures, suggesting a potential role in enhancing dopaminergic signaling . Additionally, preliminary data suggest that the compound may inhibit specific enzymatic pathways involved in neurotransmitter degradation, further contributing to its pharmacological profile .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among these compounds:

| Compound Name | Binding Affinity to Receptors | Primary Target Pathway | Notable Activity |

|---|---|---|---|

| This compound | High | Dopaminergic and serotonergic systems | Enhances dopamine release |

| (R)-1-(5-Fluoro-2-methylphenyl)pentan-1-amine | Moderate | Serotonin receptors | Inhibits serotonin reuptake |

| 1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Variable | Dopaminergic pathways | Potent stimulant effects |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Mood Disorders : A study involving animal models of depression demonstrated that administration of this compound resulted in significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain.

- Cognitive Function Enhancement : Another investigation focused on cognitive enhancement in aging models found that this compound improved memory retention and learning capabilities, likely through its action on dopaminergic pathways .

Future Directions

Further research is essential to fully elucidate the mechanisms by which this compound exerts its effects. Key areas for future study include:

- Long-term Effects : Investigating the long-term effects of this compound on neurotransmitter systems and overall brain health.

- Clinical Trials : Conducting clinical trials to assess efficacy and safety in human populations suffering from mood disorders or cognitive impairments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.